molecular formula C15H22ClNO2 B1512939 Methoxetamine hydrochloride CAS No. 1239908-48-5

Methoxetamine hydrochloride

Cat. No.: B1512939
CAS No.: 1239908-48-5
M. Wt: 283.79 g/mol
InChI Key: FJNRBMKLTGCSRN-UHFFFAOYSA-N
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Description

Methoxetamine (hydrochloride) is a synthetic dissociative anesthetic belonging to the arylcyclohexylamine class. It was developed as a designer drug and is known for its dissociative and hallucinogenic effects. Methoxetamine (hydrochloride) acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to other compounds in its class such as ketamine and phencyclidine .

Biochemical Analysis

Biochemical Properties

Methoxetamine hydrochloride interacts with several enzymes, proteins, and other biomolecules. It acts mainly as an NMDA receptor antagonist . It was often believed to possess opioid properties due to its structural similarity to 3-HO-PCP, but this assumption is not supported by data, which shows insignificant affinity for the μ-opioid receptor by the compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cytotoxicity in H9c2 cells, a cell line derived from rat heart tissue . This cytotoxicity is possibly related to the regulation of the expression and function of P21 protein (Cdc42/Rac)-activated kinase 1 (PAK-1) .

Molecular Mechanism

The mechanism of action of this compound is primarily through its antagonistic effect on the NMDA receptor . It has also been found to act as a serotonin reuptake inhibitor . It shows little or no effect on the reuptake of dopamine and norepinephrine .

Temporal Effects in Laboratory Settings

It has been associated with hospitalizations from high and/or combined consumption in the US and UK . Acute reversible cerebellar toxicity has been documented in three cases of hospital admission due to MXE overdose, lasting for between one and four days after exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes O-demethylation, hydroxylation, N-deethylation, dehydrogenation, and reduction .

Preparation Methods

The synthesis of methoxetamine (hydrochloride) involves several steps starting from commercially available compounds. One common synthetic route includes the following steps :

    Formation of an aromatic nitrile: This involves the reaction of an aromatic compound with a nitrile group.

    Grignard reaction: The aromatic nitrile undergoes a Grignard reaction to form an intermediate compound.

    Bromination: The intermediate compound is then brominated.

    Imine formation: The brominated compound reacts with an appropriate amine to form an imine.

    Cyclization: The imine undergoes cyclization upon heating to form methoxetamine.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Methoxetamine (hydrochloride) undergoes various chemical reactions, including :

    Oxidation: Methoxetamine can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert methoxetamine to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Methoxetamine can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in the formation of hydroxylated metabolites.

Scientific Research Applications

Methoxetamine (hydrochloride) has several scientific research applications :

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Methoxetamine is studied for its effects on the central nervous system, particularly its interaction with NMDA receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its antidepressant effects.

    Industry: Methoxetamine is used in the development of new psychoactive substances and as a tool for studying the pharmacology of dissociative anesthetics.

Comparison with Similar Compounds

Methoxetamine (hydrochloride) is often compared to other dissociative anesthetics such as ketamine and phencyclidine . Here are some key points of comparison:

    Ketamine: Both methoxetamine and ketamine are NMDA receptor antagonists, but methoxetamine is designed to have a longer duration of action and fewer side effects related to bladder toxicity.

    Phencyclidine (PCP): Methoxetamine shares structural similarities with phencyclidine but is considered to have a safer profile and less potential for abuse.

Similar compounds include:

  • Ketamine
  • Phencyclidine (PCP)
  • N-ethylnorketamine (NENK)
  • 2-MeO-N-ethylketamine (2-MeO-NEK)
  • 4-MeO-N-ethylketamine (4-MeO-NEK)

Methoxetamine’s unique properties, such as its specific receptor interactions and reduced side effects, make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNRBMKLTGCSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239908-48-5
Record name Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHOXETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystallographic data obtained for methoxetamine hydrochloride?

A1: The study successfully determined the crystal structure of this compound using X-ray powder diffraction. This technique revealed key structural information, including:

  • Unit cell parameters: a = 8.574(2) Å, b = 9.943(2) Å, c = 8.774(1) Å, β = 100.294(3)° []
  • Unit cell volume: V = 736(1) Å3 []
  • Number of molecules in the unit cell: Z = 2 []
  • Space group: P21 []

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